molecular formula C18H24N4O B124110 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine CAS No. 155204-28-7

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine

Cat. No. B124110
M. Wt: 312.4 g/mol
InChI Key: ZOOGISIXBJEBLV-UHFFFAOYSA-N
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Patent
US05990114

Procedure details

23.5 g of 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine [Hexachemie-Reuil Malmaison-France] and 4.85 mL of 2-chloropyridine were stirred at 160° C. in a closed reaction vessel for 10.5 hours. The reaction mixture was cooled to room temperature, dissolved in 320 mL of chloroform and washed with 1N sodium hydroxide (3×320 mL), followed by water (2×400 mL). The organic layer was dried (sodium sulfate) and evaporated to dryness under reduced pressure. The crude product was purified by column flash chromatography eluting with an ethyl acetate-3N NH3 in methanol 100:2 mixture affording, after evaporation of the collected fractions, 5 g of the title compound as an oil. A sample was crystallized from ethyl acetate to give a solid melting at 89-94° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[CH2:6][CH2:5]1.Cl[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1>C(Cl)(Cl)Cl>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[NH:1][CH2:2][CH2:3][N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
NCCN1CCN(CC1)C1=C(C=CC=C1)OC
Name
Quantity
4.85 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Two
Name
Quantity
320 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N sodium hydroxide (3×320 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column flash chromatography
WASH
Type
WASH
Details
eluting with an ethyl acetate-3N NH3 in methanol 100:2 mixture
CUSTOM
Type
CUSTOM
Details
affording
CUSTOM
Type
CUSTOM
Details
after evaporation of the collected fractions, 5 g of the title compound as an oil
CUSTOM
Type
CUSTOM
Details
A sample was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCN1CCN(CC1)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.